molecular formula C18H21NO4 B10891582 3-{[1-(3-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[1-(3-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10891582
M. Wt: 315.4 g/mol
InChI Key: VRRUHDHYBXPDFY-UHFFFAOYSA-N
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Description

3-({[1-(3-METHOXYPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[221]hept-5-ene core, which is functionalized with a carboxylic acid group and a 3-methoxyphenyl ethylamino carbonyl moiety

Preparation Methods

The synthesis of 3-({[1-(3-METHOXYPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclo[2.2.1]hept-5-ene core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 3-methoxyphenyl ethylamino carbonyl moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield optimization.

Chemical Reactions Analysis

3-({[1-(3-METHOXYPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as amines, alcohols, and thiols can be used to introduce new functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-({[1-(3-METHOXYPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with bicyclic structures.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[1-(3-METHOXYPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

3-({[1-(3-METHOXYPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares the same bicyclic core but lacks the 3-methoxyphenyl ethylamino carbonyl moiety, making it less versatile in terms of functionalization.

    3-(N-(4-ETHOXYPHENYL)CARBAMOYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: This compound has a similar structure but with an ethoxyphenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

    3-(N-(3-NITROPHENYL)CARBAMOYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID:

The uniqueness of 3-({[1-(3-METHOXYPHENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

3-[1-(3-methoxyphenyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C18H21NO4/c1-10(11-4-3-5-14(9-11)23-2)19-17(20)15-12-6-7-13(8-12)16(15)18(21)22/h3-7,9-10,12-13,15-16H,8H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

VRRUHDHYBXPDFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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